molecular formula C9H12ClFN4 B2638862 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 385390-91-0

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2638862
CAS No.: 385390-91-0
M. Wt: 230.67
InChI Key: ZJNIGBKSMFMPMN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H12ClFN4 and a molecular weight of 230.67 g/mol . This compound features a pyrimidine ring substituted with chloro, fluoro, and methylpiperazinyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a compound’s solubility can affect its absorption and distribution within the body, while its stability can influence its metabolism and excretion .

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures, or in the presence of certain other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction parameters to ensure high purity and yield. The product is typically purified using recrystallization or chromatographic techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNIGBKSMFMPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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